N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQOZUHMULKBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of benzylamine with a thieno[3,2-d]pyrimidine derivative. The synthetic pathway typically includes:
- Formation of Thieno[3,2-d]pyrimidine : This involves cyclization reactions that yield the thieno-pyrimidine core.
- Substitution Reactions : The introduction of the benzyl group and subsequent modifications to achieve the final acetamide structure.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance:
- In vitro Studies : this compound has shown promising results against various cancer cell lines including HT29 (human colon cancer) and DU145 (prostate cancer) .
Table 1: Anticancer Activity of this compound
The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cell proliferation. Molecular docking studies suggest that it interacts effectively with the EGFR tyrosine kinase, which is crucial for cancer cell growth .
Other Biological Activities
In addition to anticancer effects, compounds similar to N-benzyl derivatives have exhibited:
- Antimicrobial Activity : Some thieno[3,2-d]pyrimidine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The thienopyrimidine structure is known for its ability to scavenge free radicals, contributing to its potential in treating oxidative stress-related diseases.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various thieno[3,2-d]pyrimidine derivatives. It was found that modifications on the benzyl group significantly influenced their biological activities. For example:
Scientific Research Applications
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may inhibit cancer cell proliferation and induce apoptosis. Studies have shown that related compounds can modulate key signaling pathways involved in cancer cell survival and death.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines have been documented to inhibit various enzymes such as kinases and phosphodiesterases. Identifying specific enzyme targets for N-benzyl derivatives could elucidate their mechanisms of action and therapeutic applications.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. The unique structural features of N-benzyl derivatives may allow them to target bacterial and fungal infections effectively.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Investigated the anticancer effects of thieno[3,2-d]pyrimidine derivatives | Suggested pathways for further exploration of N-benzyl derivatives in cancer therapy |
| Study 2 | Evaluated enzyme inhibition properties | Highlighted the need for specific target identification for N-benzyl derivatives |
| Study 3 | Assessed antimicrobial activity | Indicated potential for treating infections with N-benzyl derivatives |
Chemical Reactions Analysis
Example Pathway:
-
Condensation of N-(4-fluorophenyl)-3-oxobutanamide with cyanopyridinethione derivatives.
-
S-Alkylation with ethyl chloroacetate or phenacyl chloride.
-
Cyclization under basic conditions (NaOEt) to form the thienopyrimidine core .
Thioacetamide Functionalization
The thioether (-S-) and acetamide (-NHCO-) groups participate in alkylation and hydrolysis reactions:
Table 1: Thioacetamide Reactivity
For the target compound, S-alkylation with chloroacetamide introduces the acetamide side chain, while hydrolysis under acidic conditions yields the corresponding carboxylic acid .
Bromophenyl Group Reactivity
The 4-bromophenyl substituent enables cross-coupling and nucleophilic substitution :
Table 2: Bromophenyl Reactions
In , analogous bromophenyl-thienopyrimidine derivatives underwent Suzuki coupling with arylboronic acids to generate biaryl products (yields: 65–82%).
Benzyl Group Modifications
The N-benzyl group undergoes hydrogenolysis or oxidation :
-
Hydrogenolysis : H₂/Pd-C in EtOH removes the benzyl group, yielding a secondary amine .
-
Oxidation : KMnO₄/H₂SO₄ converts the benzyl to a benzoic acid moiety.
Cyclization and Heterocycle Formation
The thieno[3,2-d]pyrimidine core facilitates intramolecular cyclization with electrophiles:
Table 3: Optimization Conditions
Preparation Methods
Cyclocondensation of Thiophene and Pyrimidine Precursors
The core is constructed via cyclization of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example:
- Step 1 : Ethyl 2-aminothiophene-3-carboxylate reacts with urea in acetic acid at 120°C for 6 hours, yielding 4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine.
- Step 2 : Chlorination at position 2 using phosphorus oxychloride (POCl₃) introduces a leaving group (Cl) for subsequent substitutions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Reaction Time | 6–8 hours | |
| Optimal Temperature | 120°C |
Introduction of the 4-Bromophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the 4-bromophenyl moiety to position 3:
- Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1).
- Conditions : 90°C, 12 hours under inert atmosphere.
Optimization Insight :
- Lower Pd loading (1 mol%) reduces costs without compromising yield.
- Microwave-assisted coupling (150°C, 30 min) enhances efficiency.
Thioacetamide Side Chain Installation
Nucleophilic Substitution at Position 2
The chlorinated intermediate reacts with N-benzyl-2-mercaptoacetamide in the presence of a base:
- Reagents : K₂CO₃, DMF, 80°C, 4 hours.
- Mechanism : Thiolate anion displaces chloride, forming the thioether bond.
Yield Enhancement :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.58 (s, CH₃), 5.13 (s, CH₂-benzyl), 7.25–7.89 (aromatic protons).
- MS (ESI) : m/z 513.1 [M+H]⁺ confirms molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Conventional Coupling | 75 | 98 | 14 | Moderate |
| Microwave-Assisted | 88 | 99 | 0.5 | High |
| Pre-formed Thiolate | 92 | 99.5 | 4 | High |
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Directed ortho-metalation (DoM) ensures para-substitution on the phenyl ring.
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Byproduct Formation : Use of molecular sieves absorbs water, minimizing hydrolysis.
Scalability and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Critical steps include:
- Thioacetylation : Reaction of intermediates with thiol-containing reagents under basic conditions (e.g., triethylamine in DMF) .
- Bromophenyl Substitution : Use of 4-bromophenylboronic acid or halide derivatives in Suzuki or nucleophilic aromatic substitution reactions .
- Purification : Employ HPLC or column chromatography to isolate the final compound, with purity assessed via NMR (¹H/¹³C) and LC-MS .
- Optimization : Control reaction temperature (60–80°C) and solvent choice (e.g., DMSO for solubility) to minimize side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at ~497.3 Da) .
Q. What stability profiles should be assessed for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
- Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254 nm) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for this compound?
- Methodological Answer :
- Dose-Response Analysis : Test across a broad concentration range (nM–μM) in cell-based assays to identify non-linear effects .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or proteases) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to isolate substituent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with variations at the benzyl, bromophenyl, or thioacetamide positions .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
- Bioassay Correlation : Pair SAR data with in vitro efficacy (e.g., IC₅₀ values in cancer cell lines) to prioritize lead compounds .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Formulation Optimization :
- Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at ≤10% v/v .
- Prepare nanoparticle formulations via solvent evaporation or microfluidics .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
